1,1-Dioxido-3,6-dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dioxido-3,6-dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate is an organic compound with the molecular formula C6H7F3O5S2 and a molecular weight of 280.24 g/mol . This compound is known for its use as an intermediate in organic synthesis, particularly in the formation of other functional organic compounds .
Vorbereitungsmethoden
The synthesis of 1,1-Dioxido-3,6-dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate typically involves organic sulfurization reactions or carbon-sulfur bond formation reactions . The specific synthetic routes and reaction conditions may vary depending on the research direction and methods used. Industrial production methods often involve bulk manufacturing, sourcing, and procurement .
Analyse Chemischer Reaktionen
1,1-Dioxido-3,6-dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced sulfur-containing compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1,1-Dioxido-3,6-dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate is widely used in scientific research for various applications, including:
Chemistry: It serves as an intermediate in the synthesis of other functional organic compounds, facilitating the formation of complex molecules.
Biology: This compound is used in the study of sulfur-containing biomolecules and their interactions.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to the development of advanced materials and technologies
Wirkmechanismus
The mechanism of action of 1,1-Dioxido-3,6-dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For example, in nucleophilic substitution reactions, the trifluoromethanesulfonate group acts as a leaving group, facilitating the formation of new bonds with nucleophiles .
Vergleich Mit ähnlichen Verbindungen
1,1-Dioxido-3,6-dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate can be compared with other similar compounds, such as:
3,6-Dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate: This compound has a similar structure but lacks the dioxido functional group.
Methanesulfonic acid, 1,1,1-trifluoro-, 3,6-dihydro-2H-thiopyran-4-yl ester: This compound is another sulfur-containing ester with similar reactivity. The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications
Eigenschaften
Molekularformel |
C6H7F3O5S2 |
---|---|
Molekulargewicht |
280.2 g/mol |
IUPAC-Name |
(1,1-dioxo-3,6-dihydro-2H-thiopyran-4-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C6H7F3O5S2/c7-6(8,9)16(12,13)14-5-1-3-15(10,11)4-2-5/h1H,2-4H2 |
InChI-Schlüssel |
DQPGNMXRFIVELB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)CC=C1OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.